![molecular formula C9H10F3NO3S B1443447 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine CAS No. 1284826-39-6](/img/structure/B1443447.png)
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine
Vue d'ensemble
Description
2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine, also known as TFMSE, is a chemical compound with the molecular formula C9H10F3NO3S . It has a molecular weight of 269.24 g/mol . This compound has gained popularity in various scientific fields.
Molecular Structure Analysis
The molecular structure of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine consists of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique
Application in Polymer Research
Specific Scientific Field
Polymer Science and Engineering
Summary of the Application
This compound is used in the synthesis of a new trifluoromethyl-substituted diamine monomer, which is then used to create novel fluorinated polyimides .
Methods of Application or Experimental Procedures
The diamine monomer is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Results or Outcomes
The resulting fluorinated polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g. They exhibit good solubility, high strength, and excellent thermal stability, with 10% weight loss temperatures above 520°C .
Application in Agrochemical and Pharmaceutical Industries
Specific Scientific Field
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine”, are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Application in the Synthesis of Trifluoromethylpyridines
Specific Scientific Field
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using “2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine”, have found applications in various fields. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application in the Synthesis of Fluorine-Containing Polyamides
Specific Scientific Field
Summary of the Application
“2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine” is used in the synthesis of new fluorine-containing polyamides. These polymers have excellent solubility, good thermal stability, and high strength .
Methods of Application or Experimental Procedures
The polymers are prepared by direct polycondensation of 2-(4-trifluoromethylphenoxy)terephthalic acid with four trifluoromethyl-substituted aromatic bis (ether amine)s in N-methyl-2-pyrrolidone (NMP) solution .
Results or Outcomes
The resulting polymers showed glass-transition temperatures between 189 and 214 °C and 10% weight loss temperatures ranging from 475 to 483 °C. They had low dielectric constants of 3.14–3.31 (1 MHz), low moisture absorption in the range of 0.88–1.60%, and high transparency with an ultraviolet–visible absorption cut-off wavelength in the 320–340 nm range .
Application in the Synthesis of Ionic Liquids
Specific Scientific Field
Summary of the Application
“2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine” is used in the synthesis of novel ionic liquid (IL) electrolytes based on the asymmetric (fluoromethylsulfonyl)(trifluoromethylsulfonyl)imide (FTFSI) anion .
Results or Outcomes
Thermogravimetric measurements revealed that the ionic liquids are stable up to 300°C (2% mass loss). Differential scanning calorimetry measurements evidenced no phase transition down to -90°C, suggesting a transition towards a glass state at lower temperatures .
Application in the Synthesis of Trichalcones
Specific Scientific Field
Summary of the Application
“2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine” is used in the synthesis of a series of ten new trichalcones containing core s-triazine moiety .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Propriétés
IUPAC Name |
2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOPMZJNSWBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
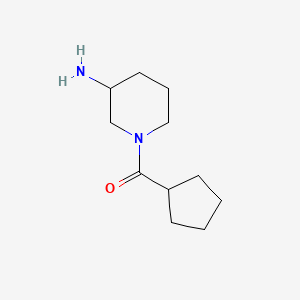
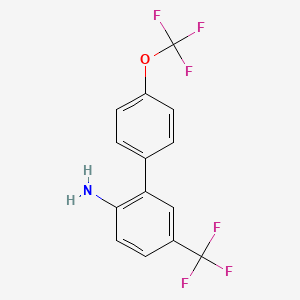
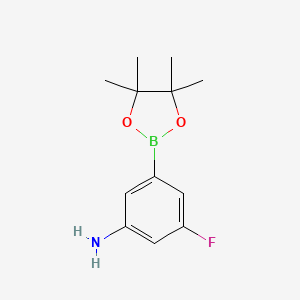
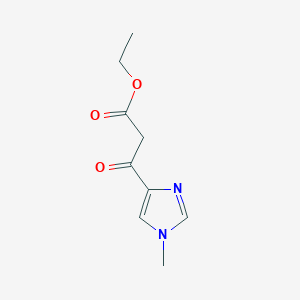
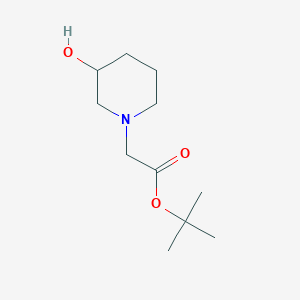
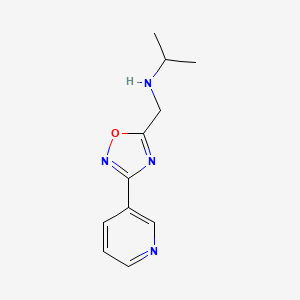
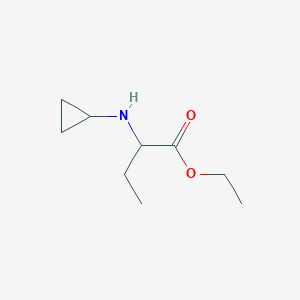
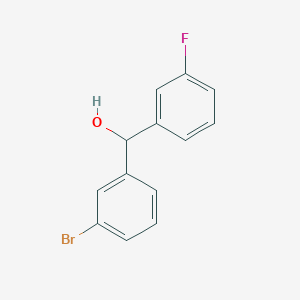
amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
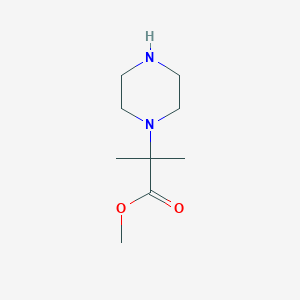
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)